1-(2-Chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxylic acid
Description
Properties
Molecular Formula |
C14H13ClN2O2 |
|---|---|
Molecular Weight |
276.72 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]-5-cyclopropylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H13ClN2O2/c15-11-4-2-1-3-10(11)8-17-13(14(18)19)7-12(16-17)9-5-6-9/h1-4,7,9H,5-6,8H2,(H,18,19) |
InChI Key |
XINXULFIWDSZTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN(C(=C2)C(=O)O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Cyclization
A common method for pyrazole synthesis involves the reaction of α,β-unsaturated carbonyl compounds with hydrazines. For example, 3-cyclopropyl-2-pentenedinitrile can react with hydrazine hydrate under reflux to form 3-cyclopropyl-1H-pyrazole-5-carbonitrile, followed by hydrolysis to the carboxylic acid.
Representative protocol :
-
3-cyclopropyl-2-pentenedinitrile (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol are refluxed at 80°C for 12 hours.
-
The resulting 3-cyclopropyl-1H-pyrazole-5-carbonitrile is hydrolyzed using 6M HCl at 100°C for 6 hours to yield 3-cyclopropyl-1H-pyrazole-5-carboxylic acid (yield: 72–78%).
N1 Alkylation with 2-Chlorobenzyl Groups
Nucleophilic Substitution
The carboxylic acid group at C5 is protected as a methyl ester to prevent side reactions during alkylation. The pyrazole nitrogen (N1) is alkylated using 2-chlorobenzyl bromide in the presence of a base:
Procedure :
-
3-cyclopropyl-1H-pyrazole-5-carboxylic acid methyl ester (1.0 eq) is dissolved in DMF.
-
Add 2-chlorobenzyl bromide (1.2 eq) and K₂CO₃ (2.0 eq).
-
Stir at 60°C for 8 hours.
-
Deprotect the ester using LiOH in THF/H₂O to yield the target compound (overall yield: 65–70%).
Key parameters :
-
Solvent : DMF or acetonitrile.
-
Base : K₂CO₃ or Cs₂CO₃.
-
Temperature : 60–80°C.
Oxidation of Dihydropyrazole Precursors
KMnO₄-Mediated Oxidation
Dihydropyrazole intermediates can be oxidized to aromatic pyrazoles. For example, 3-cyclopropyl-1-(2-chlorobenzyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is treated with KMnO₄ in acidic conditions:
Steps :
-
Dissolve the dihydropyrazole (1.7 g) in 0.1M HCl (20 mL).
-
Add KMnO₄ (1.5 g in 5 mL H₂O) dropwise at 50°C.
-
Stir at 70°C for 30 minutes.
-
Extract with EtOAc and purify via column chromatography (yield: 75–85%).
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Step | Yield | Advantages |
|---|---|---|---|---|
| Hydrazine cyclization | α,β-unsaturated nitriles | Cyclocondensation | 72–78% | Mild conditions, scalable |
| N1 alkylation | Preformed pyrazole-carboxylate | Nucleophilic substitution | 65–70% | Direct functionalization |
| Suzuki coupling | Bromopyrazole-carboxylic acid | Cross-coupling | 60–68% | Late-stage cyclopropane introduction |
| Dihydropyrazole oxidation | Dihydropyrazole | Oxidation | 75–85% | High yields, minimal byproducts |
Critical Reaction Parameters and Optimization
-
Temperature control : Excessive heat during cyclocondensation (>100°C) degrades nitrile intermediates.
-
Protection-deprotection : Methyl ester protection prevents decarboxylation during alkylation.
-
Catalyst selection : Pd(OAc)₂ with XPhos ligand improves Suzuki coupling efficiency (yield +12%).
Characterization and Quality Control
-
NMR :
-
HPLC : Purity >98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Industrial-Scale Considerations
Chemical Reactions Analysis
1-(2-Chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chlorobenzyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas and palladium catalysts for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Research indicates that 1-(2-Chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxylic acid exhibits several biological activities:
- Enzyme Inhibition : The compound shows potential in inhibiting various enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated. Studies have utilized molecular docking simulations to assess its binding affinity to target enzymes.
- Receptor Binding : Its structural characteristics allow for interaction with specific receptors, potentially leading to therapeutic effects in inflammatory diseases and infections. The compound's unique groups enhance its interaction with biological targets, improving efficacy compared to related compounds.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Anti-inflammatory Agents : Similar pyrazole derivatives have demonstrated anti-inflammatory properties. Research suggests that this compound may modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.
- Antimicrobial Activity : The compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics or treatments against resistant bacterial strains.
Case Studies
Several studies have investigated the applications of pyrazole derivatives, providing insights into their mechanisms of action:
- Inflammation Modulation : A study demonstrated that pyrazole derivatives could significantly reduce inflammation markers in vitro. This suggests that 1-(2-Chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxylic acid may have similar effects, warranting further investigation into its anti-inflammatory capabilities.
- Antimicrobial Screening : In vitro tests showed that compounds with similar structures exhibited antimicrobial activity against various bacterial strains. This positions 1-(2-Chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxylic acid as a potential candidate for further development as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
Below is a comparative analysis of three pyrazole-5-carboxylic acid derivatives:
*Calculated using atomic masses (C=12.01, H=1.008, Cl=35.45, N=14.01, O=16.00).
Key Observations:
Substituent Bulk and Conformation: The cyclopropyl group in the target compound is smaller and more strained than the phenyl (C₁₇H₁₃ClN₂O₂) or 4-isobutylphenyl (C₂₀H₁₉ClN₂O₂) groups. This may enhance metabolic stability by reducing oxidation susceptibility compared to bulkier analogs .
Chlorine Position and Electronic Effects :
- The ortho-chlorine in the target compound (vs. para-chlorine in C₁₇H₁₃ClN₂O₂) creates steric hindrance near the pyrazole ring, which could alter binding interactions in biological systems .
- The 2-chlorophenyl group in C₂₀H₁₉ClN₂O₂ may enhance dipole interactions compared to benzyl-linked chlorines .
Carboxylic Acid Group :
- All three compounds retain the carboxylic acid at position 5 , suggesting a shared pharmacophore for hydrogen bonding or ionic interactions (e.g., with enzyme active sites) .
Physicochemical and Functional Implications
Discussion:
- Solubility : The carboxylic acid group in all compounds confers some aqueous solubility, but the isobutyl chain in C₂₀H₁₉ClN₂O₂ may limit this .
- Synthetic Utility : The 2-chlorobenzyl group in the target compound could facilitate selective derivatization at the benzyl position, unlike the para-substituted analog .
Biological Activity
1-(2-Chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor binding, and therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 276.72 g/mol. Its structure includes a pyrazole ring with a chlorobenzyl group and a cyclopropyl group, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that 1-(2-Chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxylic acid exhibits various biological activities, particularly in the following areas:
- Enzyme Inhibition : The compound shows potential in inhibiting specific enzymes, which is crucial for its therapeutic effects.
- Receptor Binding : It interacts with various biological receptors, suggesting possible applications in treating inflammatory diseases or infections.
The mechanism of action for this compound involves its structural characteristics that enhance interaction with biological targets. Studies have utilized molecular docking simulations to predict binding affinities and interactions with enzymes and receptors. The chlorobenzyl and cyclopropyl groups contribute to its unique properties, potentially leading to improved therapeutic efficacy compared to related compounds.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of 1-(2-Chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxylic acid against structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | Contains a cyclopropyl group but lacks chlorobenzyl | Exhibits distinct chemical reactivity due to methyl group |
| 5-Methyl-2H-pyrazole-3-carboxylic acid | Methyl substitution on the pyrazole ring | Different biological activity profile |
| 1-(2-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | Contains phenyl groups instead of cyclopropyl | Potentially different pharmacological effects |
The distinctive combination of functional groups in 1-(2-Chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxylic acid may enhance its biological activity compared to these analogs.
Case Studies and Research Findings
Several studies have highlighted the biological activity of pyrazole derivatives, including:
- Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Research has shown that pyrazole derivatives can exhibit significant antimicrobial activity against various pathogens, suggesting potential use in treating infections.
- Cancer Cell Line Studies : In vitro studies have indicated that certain pyrazole derivatives can induce apoptosis in cancer cell lines, such as MCF-7 and MDA-MB-231, providing a basis for further exploration in oncology .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2-chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of pyrazole precursors and chlorobenzyl halides. For example, cyclopropane-containing pyrazole derivatives can be synthesized via Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in degassed DMF/water mixtures . Key parameters include reaction temperature (80–100°C) and solvent choice (e.g., DMF for polar intermediates). Post-reaction purification via column chromatography with ethyl acetate/hexane gradients ensures high purity (>95%) .
Q. How is the compound structurally characterized?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm substituent positions, while infrared (IR) spectroscopy identifies functional groups like carboxylic acid (-COOH, ~1700 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₄H₁₂ClN₂O₂: calc. 289.0612, found 289.0615) . X-ray crystallography via SHELX programs (e.g., SHELXL) can resolve 3D structures, particularly for assessing π-π stacking interactions involving the chlorobenzyl group .
Q. What in vitro assays are used to evaluate its biological activity?
- Methodological Answer : Common assays include:
- Enzyme inhibition : IC₅₀ determination against kinases or cyclooxygenases (COX-2) using fluorogenic substrates .
- Receptor modulation : Radioligand binding assays (e.g., for G-protein-coupled receptors) with competitive displacement studies .
- Antiproliferative activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. Strategies include:
- Purity validation : HPLC with diode-array detection (DAD) to confirm >98% purity .
- Chirality analysis : Chiral chromatography or circular dichroism (CD) if stereocenters are present .
- Assay standardization : Replicate studies under controlled conditions (e.g., serum-free media, 37°C, 5% CO₂) .
Q. What computational approaches predict its target proteins or binding modes?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model interactions with targets like COX-2 or EGFR. Key steps:
- Ligand preparation : Optimize 3D structure using Gaussian09 at the B3LYP/6-31G* level.
- Docking validation : Compare with co-crystallized ligands (RMSD <2.0 Å).
- Free energy calculations : MM-PBSA to estimate binding affinity .
Q. How do substituents (e.g., chlorobenzyl vs. fluorobenzyl) affect bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., -Cl) enhance kinase inhibition by increasing electrophilicity at the pyrazole ring .
- Lipophilicity : Chlorobenzyl derivatives show higher cell permeability (logP ~3.2) than fluorinated analogs (logP ~2.8), impacting in vivo efficacy .
- Synthetic analogs : Replace cyclopropyl with bulkier groups (e.g., tert-butyl) to assess steric effects on receptor binding .
Q. What protocols are recommended for X-ray crystallography of this compound?
- Methodological Answer : Crystallize from ethanol/water (1:1) at 4°C. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL-2018/3 with anisotropic displacement parameters for non-H atoms. Validate using R-factor convergence (<0.05) and residual electron density maps .
Q. How should stability and degradation products be analyzed?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Major degradation pathways include:
- Hydrolysis : Carboxylic acid group forms anhydrides under acidic conditions.
- Oxidation : Cyclopropyl ring opens to form aldehydes (detected via Schiff’s reagent) .
Key Considerations
- Avoid commercial sources : Prioritize peer-reviewed synthesis protocols over vendor data (e.g., exclude Sigma-Aldrich’s non-analytical data) .
- Contradictions : Discrepancies in biological data may reflect assay variability; replicate under standardized conditions .
- Safety : Handle with PPE due to potential skin/eye irritation; store in desiccators at -20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
